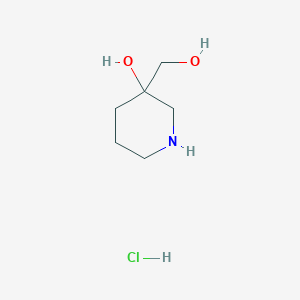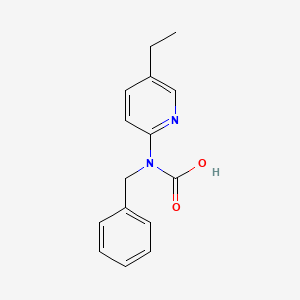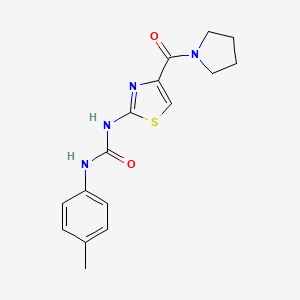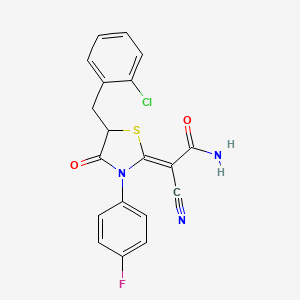![molecular formula C10H11F3O5S B2947673 Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate CAS No. 1352718-74-1](/img/structure/B2947673.png)
Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[2.2.1]hept5ene-2,2’-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[bicyclo[2.2.1]hept5ene-2,2’-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate typically involves the following steps:
- Formation of the Spirocyclic Core : The spirocyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. For instance, norbornene derivatives are often used as starting materials.
- Introduction of the Dioxolane Ring : The dioxolane ring is introduced via a cyclization reaction, often involving the use of ethylene glycol and an acid catalyst.
- Trifluoromethanesulfonation : The final step involves the introduction of the trifluoromethanesulfonate group. This is typically achieved by reacting the spirocyclic intermediate with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve yield and efficiency, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
- Substitution Reactions : The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
- Oxidation and Reduction : The spirocyclic core can undergo various oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
- Cycloaddition Reactions : The compound can participate in cycloaddition reactions due to the presence of the strained bicyclic system.
- Nucleophilic Substitution : Common reagents include nucleophiles like amines, thiols, and alkoxides.
- Oxidation : Reagents such as potassium permanganate or chromium trioxide.
- Reduction : Sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution typically yields substituted spirocyclic compounds, while oxidation and reduction can lead to various functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Spiro[bicyclo[2.2.1]hept5ene-2,2’-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries.
Mecanismo De Acción
The mechanism of action of Spiro[bicyclo[2.2.1]hept5ene-2,2’-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which enhances the electrophilicity of the spirocyclic core. This allows the compound to react readily with nucleophiles, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds:
- Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]
- Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane]
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness: Compared to similar compounds, Spiro[bicyclo[2.2.1]hept5ene-2,2’-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group significantly enhances the compound’s reactivity and makes it a versatile intermediate in organic synthesis. Additionally, the spirocyclic structure imparts stability and rigidity, which can be advantageous in various applications.
Propiedades
IUPAC Name |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]hept-2-ene]-2'-yl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O5S/c11-10(12,13)19(14,15)18-8-4-7-3-6(8)5-9(7)16-1-2-17-9/h4,6-7H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIIVCKZQXRGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3CC2C=C3OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)

![methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2947599.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2947600.png)
![N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2947602.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2947603.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide](/img/structure/B2947604.png)
![5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2947605.png)


![2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2947612.png)
![2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2947613.png)
